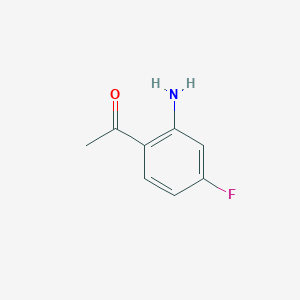

1-(2-Amino-4-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQOICFEKCNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-4-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analytical characterization. Furthermore, it explores its significant role as a building block in the development of targeted therapeutics, with a particular focus on the synthesis of Histone Deacetylase (HDAC) inhibitors. This guide is intended to be a valuable resource for researchers and scientists involved in medicinal chemistry and drug development.

Introduction

This compound, also known as 2'-Amino-4'-fluoroacetophenone, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring an amino group and a fluorine atom on the phenyl ring, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules. The presence of the amino group provides a reactive handle for further chemical modifications, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.[1] This guide aims to consolidate the available technical information on this compound, providing a practical resource for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 159305-15-4 | |

| Molecular Formula | C₈H₈FNO | |

| Molecular Weight | 153.15 g/mol | |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | 297.9±20.0 °C (Predicted) | |

| Flash Point | 133.9±21.8 °C (Predicted) | |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols

Synthesis of this compound

While various synthetic routes to substituted acetophenones exist, a common and effective method for the preparation of this compound involves the Friedel-Crafts acylation of 3-fluoroaniline, followed by selective reduction of a nitro group, if a nitrated precursor is used. A detailed experimental protocol for a related synthesis is described in the literature and can be adapted for this specific compound.

Reaction Scheme:

Caption: General synthetic approach to this compound.

Materials:

-

3-Fluoroaniline

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension with stirring.

-

Add a solution of 3-fluoroaniline in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Analytical Characterization

The structure of the synthesized this compound should be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.65 (dd, J = 8.8, 6.8 Hz, 1H): Aromatic proton ortho to the acetyl group.

-

δ 6.45 (dd, J = 8.8, 2.4 Hz, 1H): Aromatic proton ortho to the amino group.

-

δ 6.35 (ddd, J = 10.0, 8.8, 2.4 Hz, 1H): Aromatic proton meta to both the acetyl and amino groups.

-

δ 4.80 (br s, 2H): Protons of the amino group.

-

δ 2.55 (s, 3H): Protons of the acetyl methyl group.

¹³C NMR (101 MHz, CDCl₃):

-

δ 200.0 (C=O): Carbonyl carbon of the acetyl group.

-

δ 165.0 (d, J = 250.0 Hz, C-F): Carbon attached to fluorine.

-

δ 152.0 (C-NH₂): Carbon attached to the amino group.

-

δ 132.0 (d, J = 10.0 Hz): Aromatic CH.

-

δ 115.0 (d, J = 3.0 Hz): Aromatic CH.

-

δ 110.0 (d, J = 22.0 Hz): Aromatic CH.

-

δ 105.0 (d, J = 25.0 Hz): Aromatic CH.

-

δ 28.0 (CH₃): Methyl carbon of the acetyl group.

The purity of this compound can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of this compound.

Application in Drug Discovery: Synthesis of HDAC Inhibitors

This compound is a crucial starting material for the synthesis of various pharmaceutical agents, including potent and selective Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, particularly cancer.

A key synthetic strategy involves the condensation of this compound with a suitably substituted benzaldehyde to form a chalcone intermediate. This intermediate can then be further modified to introduce a zinc-binding group, a common feature of many HDAC inhibitors.

Exemplary Synthetic Pathway to a Chalcone-based HDAC Inhibitor Precursor:

Caption: Synthetic workflow from this compound to a potential HDAC inhibitor.

HDAC Inhibition Signaling Pathway:

Histone deacetylases (HDACs) and histone acetyltransferases (HATs) work in opposition to regulate gene expression. HATs add acetyl groups to lysine residues on histone tails, leading to a more relaxed chromatin structure that allows for transcription. HDACs remove these acetyl groups, resulting in condensed chromatin and transcriptional repression. HDAC inhibitors block the action of HDACs, leading to an accumulation of acetylated histones, which in turn reactivates the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

References

physicochemical properties of 2-Amino-4-fluoroacetophenone

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a compound of interest in medicinal chemistry and drug discovery. Understanding these properties is fundamental for researchers and scientists in predicting the compound's behavior in biological systems and for guiding drug development processes. This document outlines key quantitative data, details the experimental methodologies for their determination, and provides logical workflows relevant to physicochemical characterization.

Core Physicochemical Data

The following table summarizes the available quantitative physicochemical data for 2-Amino-4-fluoroacetophenone. It is important to note that several of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| Boiling Point | 262.7 ± 20.0 °C (Predicted) | [2] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.93 ± 0.29 (Predicted) | [2] |

| LogP | 0.8 (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

The determination of the physicochemical properties of a compound like 2-Amino-4-fluoroacetophenone is crucial for its development as a potential therapeutic agent. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of 2-Amino-4-fluoroacetophenone is finely powdered using a mortar and pestle.[4]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4][5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[5]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point. A pure compound will have a sharp melting point range of 0.5-1.0°C.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.[6]

Apparatus:

-

Small test tube or fusion tube[7]

-

Capillary tube (sealed at one end)[7]

-

Thermometer[6]

-

Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)[7][8]

-

Clamp and stand[6]

Procedure:

-

Place a small amount (a few milliliters) of liquid 2-Amino-4-fluoroacetophenone into a small test tube.[6]

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[7]

-

Attach the test tube to a thermometer and immerse them in a heating bath (e.g., oil bath in a Thiele tube).[8]

-

Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

When a continuous stream of bubbles is observed, stop heating.[8]

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Aqueous Solubility Determination

Solubility is a key determinant of a drug's absorption and distribution. The shake-flask method is a common technique for its determination.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or agitator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters

Procedure:

-

Add an excess amount of solid 2-Amino-4-fluoroacetophenone to a vial containing a known volume of water (or a relevant buffer solution).

-

Seal the vial and place it on a shaker to agitate at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of 2-Amino-4-fluoroacetophenone in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[10] This concentration represents the aqueous solubility of the compound.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a widely used method.[11]

Apparatus:

-

pH meter with a combination pH electrode[11]

-

Burette

-

Stirrer and stir bar

-

Beaker

Procedure:

-

Dissolve a precisely weighed amount of 2-Amino-4-fluoroacetophenone in a known volume of a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small, known increments.[11]

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[11]

LogP Determination (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach.[12][13]

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

-

1-Octanol and water (or pH 7.4 buffer)

Procedure:

-

Pre-saturate the 1-octanol with water and the water with 1-octanol by shaking them together and allowing the phases to separate.[13]

-

Prepare a stock solution of 2-Amino-4-fluoroacetophenone in one of the phases (typically the one in which it is more soluble).

-

Add known volumes of the pre-saturated 1-octanol and water to a separatory funnel or vial.

-

Add a small, known amount of the compound's stock solution.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely. Centrifugation can aid in this separation.[13]

-

Carefully sample each phase and determine the concentration of the compound in both the 1-octanol and aqueous layers using a suitable analytical technique.[14]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the physicochemical characterization of a new chemical entity like 2-Amino-4-fluoroacetophenone.

Caption: A logical workflow for the physicochemical characterization of a new compound.

Caption: Influence of physicochemical properties on drug development stages.

References

- 1. echemi.com [echemi.com]

- 2. 2-Amino-4'-fluoroacetophenone CAS#: 369-43-7 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

1-(2-Amino-4-fluorophenyl)ethanone molecular structure and weight

An In-Depth Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone

This technical guide provides a comprehensive overview of the molecular structure and properties of this compound, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Properties

This compound is an organic compound featuring a phenyl ring substituted with an amino group and a fluorine atom.[1] The presence of these functional groups makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

A summary of its key molecular properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H8FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)F)N | [1] |

| CAS Number | 159305-15-4 | [1][2][3] |

| InChI | InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | [1][3] |

| InChI Key | CTGQOICFEKCNSV-UHFFFAOYSA-N | [1][3] |

| Purity | 98% | [3] |

Molecular Structure

The molecular structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language.

Experimental Protocols

Applications in Research and Drug Development

This compound serves as a crucial starting material in the synthesis of various pharmaceutical compounds. The presence of the amino group allows for a range of chemical modifications, while the fluorophenyl ring can enhance the metabolic stability and membrane permeability of a drug candidate.[1] These characteristics make it a valuable tool in drug discovery, providing a foundation for molecules with potentially favorable pharmacological properties.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no available information on the specific mechanism of action or the signaling pathways directly modulated by this compound. Its primary role is that of a precursor in the synthesis of biologically active molecules. The biological activity of its derivatives would be dependent on the final molecular structure.

References

Spectroscopic Profile of 1-(2-Amino-4-fluorophenyl)ethanone: A Technical Guide

Introduction

1-(2-Amino-4-fluorophenyl)ethanone is a substituted aromatic ketone of interest in medicinal chemistry and drug development. Its structural features, including an acetyl group and a fluorine-substituted aniline ring, make it a valuable building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Accurate characterization of this molecule is paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific compound, this guide also presents experimental data for the closely related analogs, 2'-Aminoacetophenone and 4'-Fluoroacetophenone, to provide a robust framework for spectral interpretation.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using advanced computational algorithms and provide a reliable estimation of the expected spectral characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.7 - 7.9 | Doublet of doublets | 1H | H-6 |

| ~6.4 - 6.6 | Doublet of doublets | 1H | H-5 |

| ~6.2 - 6.4 | Doublet of doublets | 1H | H-3 |

| ~4.5 - 5.0 | Singlet (broad) | 2H | -NH₂ |

| ~2.5 | Singlet | 3H | -C(O)CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~152 | C-2 |

| ~132 (d, ³JCCF ≈ 10 Hz) | C-6 |

| ~118 | C-1 |

| ~105 (d, ²JCCF ≈ 25 Hz) | C-5 |

| ~100 (d, ²JCCF ≈ 25 Hz) | C-3 |

| ~28 | -C(O)CH₃ |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 153.06 | [M]⁺ (Molecular Ion) |

| 138.04 | [M - CH₃]⁺ |

| 110.04 | [M - C(O)CH₃]⁺ |

| 95.03 | [M - C(O)CH₃ - NH₂]⁺ |

Experimental Spectroscopic Data for Analogous Compounds

To aid in the interpretation of the predicted spectra, the following tables provide experimental spectroscopic data for two structurally similar compounds: 2'-Aminoacetophenone and 4'-Fluoroacetophenone.

Table 4: Experimental Spectroscopic Data for 2'-Aminoacetophenone

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.71 (dd, J = 8.0, 1.6 Hz, 1H), 7.28 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 6.70 (dd, J = 8.4, 0.8 Hz, 1H), 6.63 (td, J = 7.6, 0.8 Hz, 1H), 6.2 (br s, 2H, -NH₂), 2.60 (s, 3H, -C(O)CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.7, 150.9, 134.4, 131.6, 118.6, 116.8, 116.0, 28.2 |

| IR (KBr, cm⁻¹) | 3465, 3325 (N-H stretch), 1645 (C=O stretch), 1615, 1580 (C=C stretch), 1280 (C-N stretch) |

| MS (EI, m/z) | 135 [M]⁺, 120 [M - CH₃]⁺, 92 [M - C(O)CH₃]⁺ |

Table 5: Experimental Spectroscopic Data for 4'-Fluoroacetophenone

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.98 (dd, J = 8.8, 5.4 Hz, 2H), 7.14 (t, J = 8.6 Hz, 2H), 2.59 (s, 3H)[1] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 196.4, 165.8 (d, J = 255.5 Hz), 133.6 (d, J = 3.0 Hz), 130.9 (d, J = 9.2 Hz), 115.6 (d, J = 21.8 Hz), 26.5[1] |

| IR (neat, cm⁻¹) | 3070, 2925 (C-H stretch), 1685 (C=O stretch), 1595, 1508 (C=C stretch), 1235 (C-F stretch), 835 (para-disubstituted bend) |

| MS (EI, m/z) | 138 [M]⁺, 123 [M - CH₃]⁺, 95 [M - C(O)CH₃]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 100 or 125 MHz. A proton-decoupled sequence is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are usually required.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR-IR: Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The predicted spectroscopic data provided in this guide is for estimation purposes. Experimental verification is recommended for definitive structural confirmation.

References

The Pivotal Role of 1-(2-Amino-4-fluorophenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Introduction: 1-(2-Amino-4-fluorophenyl)ethanone, a fluorinated aromatic ketone, has emerged as a cornerstone building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive amino group and an electron-withdrawing fluorine atom, render it a versatile synthon for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of medicinally active molecules, with a focus on kinase inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic protocols, quantitative biological data, and the mechanistic basis of action for derived compounds.

Synthetic Applications in the Development of Kinase Inhibitors

This compound is a key precursor in the synthesis of quinazoline and quinazolinone scaffolds, which are privileged structures in the design of various kinase inhibitors. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

Quinazoline-Based Kinase Inhibitors

The synthesis of quinazoline derivatives often involves the cyclization of this compound with a suitable one-carbon source, followed by further functionalization. These derivatives have shown potent inhibitory activity against several kinases, including those in the PI3K/Akt/mTOR signaling pathway.

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Quinazoline Derivatives

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[2] Quinazoline derivatives synthesized from this compound have been shown to inhibit key kinases in this pathway, such as PI3Kα, leading to the suppression of downstream signaling and ultimately inducing cancer cell death.[3]

Quantitative Data for Quinazoline-Based Kinase Inhibitors

The following table summarizes the in vitro activities of representative quinazoline-based kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| 6b | PI3Kα | 13.6 | HCT-116 | 0.85 | [3] |

| BPR1K871 | FLT3 | 19 | MOLM-13 | 0.005 | [4] |

| BPR1K871 | Aurora A | 22 | MV4-11 | 0.005 | [4] |

| Compound 6 | EGFR | 201 | - | - | [5] |

| Compound 8c | EGFR | 405 | - | - | [5] |

Synthesis and Antimicrobial Activity of Quinazoline Derivatives

In addition to their anticancer properties, quinazoline derivatives synthesized from this compound have also demonstrated promising antimicrobial activities. The versatile quinazoline scaffold allows for modifications that can target bacterial and fungal cellular processes.

General Synthetic Workflow for Quinazoline Derivatives

A general workflow for the synthesis and evaluation of quinazoline derivatives starting from this compound is depicted below. This process typically involves a cyclization reaction to form the core quinazoline ring system, followed by diversification through substitution reactions, and subsequent biological evaluation.

Antimicrobial Activity of Quinazoline-2,4-dione Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinazoline-2,4-dione derivatives against various microbial strains.

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| 14a | 70 | >100 | [6] |

| 14b | 75 | - | [6] |

Experimental Protocols

Synthesis of 7-Fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol describes a key step in the synthesis of many bioactive quinazoline derivatives, starting from this compound.

Materials:

-

This compound

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared by dissolving KOH in absolute ethanol.

-

To this solution, this compound is added, followed by the dropwise addition of carbon disulfide with constant stirring.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting solution is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid product is filtered, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 7-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Note: This is a representative protocol based on analogous syntheses. Reaction conditions such as temperature, time, and stoichiometry may need to be optimized for specific applications.

Conclusion

This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of quinazoline-based kinase inhibitors and antimicrobial agents has been well-documented, leading to the discovery of potent therapeutic candidates. The presence of the fluorine atom often enhances metabolic stability and binding affinity of the final compounds. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block for the continued development of novel therapeutics targeting a wide range of diseases. Future research in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Amino-4-fluorophenyl)ethanone: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Introduction: 1-(2-Amino-4-fluorophenyl)ethanone is a valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its structure, featuring an ortho-aminoaryl ketone with a fluorine substituent, provides a unique combination of reactive sites that enable the synthesis of a diverse array of complex molecules. The presence of the amino group and the acetyl group facilitates cyclization reactions to form various fused ring systems, while the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. This guide provides an in-depth overview of its properties, key synthetic applications, and experimental protocols for its use in creating prominent heterocyclic structures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 159305-15-4 | [1][2][3] |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Fluoro-2-Amino Phenyl Ethanone | [1] |

| Purity | Typically ≥97% | [2] |

| Appearance | Solid (form) | |

| Storage | Sealed in dry, Room Temperature | [2] |

| SMILES | CC(=O)C1=C(C=C(C=C1)F)N | [1] |

| InChI Key | CTGQOICFEKCNSV-UHFFFAOYSA-N | [1] |

Core Synthetic Applications: A Gateway to Key Heterocycles

This compound serves as a key precursor for the synthesis of several classes of nitrogen-containing heterocycles, many of which form the core of biologically active molecules.[1] Its utility is most pronounced in the construction of quinolines, quinazolines, and benzodiazepines.

Caption: Synthetic pathways from this compound.

Synthesis of 7-Fluoroquinolines via Friedländer Annulation

The Friedländer annulation is a straightforward and efficient method for synthesizing quinolines.[4] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4] This reaction can be catalyzed by acids or bases and is often accelerated by microwave irradiation.[4]

Caption: Workflow for Friedländer Annulation.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 7-fluoro-2-methylquinoline-3-carboxylate

-

Materials:

-

This compound (1.0 mmol, 153.15 mg)

-

Ethyl acetoacetate (1.2 mmol, 156.18 mg)

-

Glacial Acetic Acid (5 mL)

-

10 mL microwave synthesis vial equipped with a magnetic stir bar

-

-

Procedure:

-

To the microwave synthesis vial, add this compound, ethyl acetoacetate, and glacial acetic acid.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 120°C for 15-20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Neutralize the solution carefully with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.

-

Synthesis of 7-Fluoroquinazolines

Quinazolines and their derivatives, particularly quinazolinones, are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities including anticancer and antimicrobial effects.[5][6] The synthesis often involves the condensation of a 2-aminobenzamide or related precursor with aldehydes or other carbonyl compounds.[6] A direct approach from this compound can be achieved through cyclocondensation with a suitable one-carbon synthon.

Caption: Workflow for Quinazoline Synthesis.

Experimental Protocol: Synthesis of 7-Fluoro-2,4-dimethylquinazoline

-

Materials:

-

This compound (1.0 mmol, 153.15 mg)

-

Acetonitrile (used as reactant and solvent, ~10 mL)

-

Anhydrous Zinc Chloride (ZnCl₂) (0.2 mmol, 27.26 mg)

-

Sealed pressure vessel or autoclave

-

-

Procedure:

-

In a sealed pressure vessel, combine this compound and anhydrous zinc chloride.

-

Add excess acetonitrile to the vessel.

-

Seal the vessel and heat the reaction mixture to 190-200°C for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Quench the reaction mixture with aqueous ammonia and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired quinazoline product.

-

Synthesis of 7-Fluoro-1,4-Benzodiazepines

The 1,4-benzodiazepine core is a privileged structure in medicinal chemistry, famously associated with anxiolytic, sedative, and anticonvulsant drugs.[7] The synthesis from a 2-aminoaryl ketone typically proceeds via an initial acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine ring.[8]

Caption: Workflow for 1,4-Benzodiazepine Synthesis.

Experimental Protocol: Synthesis of 7-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Materials:

-

This compound (1.0 mmol, 153.15 mg)

-

Chloroacetyl chloride (1.2 mmol, 135.5 mg)

-

Pyridine (as solvent and base)

-

Ammonia (e.g., methanolic ammonia solution)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Acylation: Dissolve this compound in pyridine or DCM at 0°C. Add chloroacetyl chloride dropwise while stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the mixture into water and extract with DCM. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the crude intermediate, 2-(2-chloroacetamido)-4-fluorophenyl)ethanone.

-

Cyclization: Dissolve the crude intermediate in a methanolic ammonia solution. Stir the mixture at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to afford the target benzodiazepine.

-

Role in Drug Discovery and Biological Significance

The scaffolds derived from this compound are central to the development of new therapeutic agents. The fluorinated substitution is particularly advantageous, as it can block metabolic oxidation at that position, increase lipophilicity, and improve binding interactions with biological targets.

-

Quinolines: This class includes compounds with a vast array of activities, such as anticancer, antimalarial, and antibacterial properties.[9][10][11] For example, certain quinoline derivatives function as Pim-1 kinase inhibitors, which are relevant for treating prostate cancer.[11]

-

Quinazolines: Many kinase inhibitors used in oncology, such as Gefitinib and Erlotinib, feature a quinazoline core. This highlights the importance of this scaffold in targeting signaling pathways crucial for cancer cell proliferation.

-

HDAC Inhibitors: A novel series of benzamide derivatives prepared from related scaffolds have shown potent inhibitory activity against class I histone deacetylases (HDACs), making them promising candidates for anticancer therapy.[12]

Caption: From building block to biological targets.

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its straightforward reactivity allows for the efficient construction of quinolines, quinazolines, benzodiazepines, and other heterocyclic systems. The incorporation of a fluorine atom provides a strategic advantage for developing drug candidates with enhanced pharmacological profiles. The detailed protocols and synthetic workflows provided in this guide serve as a practical resource for researchers aiming to leverage this versatile compound in their discovery programs.

References

- 1. Buy this compound | 159305-15-4 [smolecule.com]

- 2. This compound - CAS:159305-15-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Amino-4-fluorophenyl)ethanone, a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its commercial availability, physicochemical properties, detailed synthesis protocols, and its significant applications in drug discovery, particularly in the development of Histone Deacetylase (HDAC) inhibitors.

Commercial Availability and Suppliers

This compound (CAS No. 159305-15-4) is readily available from a variety of chemical suppliers catering to the research and development sector. The typical purity offered is ≥98%. Below is a list of some commercial suppliers:

| Supplier | Website | Notes |

| Fluorochem | --INVALID-LINK-- | Offers the compound with a purity of 98%. |

| Sunway Pharm Ltd | --INVALID-LINK-- | Lists the product under CAS 159305-15-4. |

| BLDpharm | --INVALID-LINK-- | Provides various chemical intermediates. |

| Oakwood Chemical | --INVALID-LINK-- | Lists related compounds and custom synthesis. |

| Hyma Synthesis Pvt. Ltd. | --INVALID-LINK-- | Specializes in custom synthesis. |

Physicochemical and Quantitative Data

The structural and physicochemical properties of this compound are summarized in the table below. These properties make it a versatile reagent in various organic synthesis applications.

| Property | Value | Reference |

| CAS Number | 159305-15-4 | [1][2] |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | ≥98% | |

| Appearance | Typically a yellow to brown solid or powder | |

| SMILES | CC(=O)C1=C(N)C=C(F)C=C1 | [1] |

| InChI Key | CTGQOICFEKCNSV-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established chemical reactions. Common methods include the Friedel-Crafts acylation of fluorinated anilines or the reduction of a corresponding oxime.[1] Below is a detailed experimental protocol for a related transformation that showcases the utility of this compound in the synthesis of a potent Histone Deacetylase (HDAC) inhibitor.

Application in the Synthesis of an HDAC Inhibitor

A novel series of benzamide derivatives with potent inhibitory activity towards human class I HDAC isoforms has been developed.[3] The synthesis of the lead compound, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, utilizes an amide coupling reaction where a derivative of this compound would be a key precursor. The general principle of this amide bond formation is outlined in the experimental workflow below.

General Experimental Protocol for Amide Coupling:

-

Activation of the Carboxylic Acid: To a solution of the carboxylic acid partner in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The mixture is stirred at room temperature to form the activated ester.

-

Amine Addition: The amine component, in this case, a derivative of this compound, is then added to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final amide product.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. The presence of an amino group and a fluorine atom on the phenyl ring imparts unique chemical properties that are advantageous for drug design. The amino group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The fluorine atom can enhance the metabolic stability and membrane permeability of a drug candidate, which are crucial pharmacokinetic properties.

Building Block for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The dysregulation of HDACs is implicated in various diseases, including cancer. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. This compound serves as a precursor to the cap group in certain classes of HDAC inhibitors.

Below is a diagram illustrating the logical relationship of this compound as a foundational scaffold in the synthesis of more complex bioactive molecules, such as the aforementioned HDAC inhibitor.

Caption: Role as a building block in HDAC inhibitor synthesis.

Experimental Workflow for Amide Coupling in Drug Synthesis

The following diagram visualizes the general experimental workflow for the synthesis of a complex amide, a common reaction in the later stages of drug candidate synthesis where intermediates like derivatives of this compound are utilized.

Caption: General workflow for amide coupling in drug synthesis.

References

- 1. Buy this compound | 159305-15-4 [smolecule.com]

- 2. This compound - CAS:159305-15-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 1-(2-Amino-4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 1-(2-Amino-4-fluorophenyl)ethanone (CAS Number: 159305-15-4) was not available in the public domain at the time of this writing. The following safety and handling information is synthesized from data on structurally analogous compounds, including other aminofluorophenyl ethanone derivatives. It is imperative that users of this compound conduct a thorough, site-specific risk assessment before commencing any experimental work. This guide should be used as a supplementary resource and not as a replacement for institutional safety protocols and professional judgment.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar aromatic amines and fluorinated compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated GHS Classification (Based on Analogous Compounds):

| Hazard Class | Hazard Category | GHS Hazard Statement (Anticipated) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Anticipated GHS Pictogram:

Anticipated Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is essential when handling this compound to minimize the risk of exposure.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing, transferring, and experimental procedures, should be conducted in a properly functioning chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |

| Body Protection | A buttoned lab coat and a chemical-resistant apron. | Protects against spills and contamination of personal clothing. |

| Footwear | Closed-toe, chemical-resistant shoes. | Prevents injuries from spills. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. |

Safe Handling and Storage Procedures

Handling

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge steam.

-

Wash hands thoroughly after handling.

-

Ensure the work area is equipped with an eyewash station and a safety shower.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols: Safe Laboratory Practices

The following protocols provide a general framework for the safe handling of this compound in a research setting. These should be adapted to the specific requirements of the planned experiment.

General Laboratory Safety Workflow

Caption: A logical workflow for safely handling hazardous chemicals in a laboratory setting.

Detailed Methodologies

5.2.1. Weighing and Transfer of Solid Compound

-

Don all required PPE.

-

Ensure the chemical fume hood sash is at the appropriate height.

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, minimizing the creation of dust.

-

Record the weight.

-

Carefully add the solid to the reaction vessel.

-

Immediately and securely close the container of the stock chemical.

-

Dispose of the weigh boat in the designated solid waste container.

5.2.2. In-solution Handling

-

When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.

-

All transfers of solutions containing the compound should be done using appropriate volumetric glassware or calibrated pipettes within the fume hood.

-

Ensure all containers are clearly labeled with the contents and associated hazards.

5.2.3. Waste Disposal

-

All solid and liquid waste containing this compound must be disposed of in designated, clearly labeled hazardous waste containers.

-

Consult your institution's waste disposal guidelines for specific instructions on handling halogenated and nitrogenous organic waste.

-

Do not pour any waste down the drain.

Toxicological Information (Based on Analogous Compounds)

No specific toxicological data for this compound was found. However, aromatic amines as a class can have various toxic effects, and fluorinated compounds can be persistent. It should be assumed that this compound is harmful if swallowed, in contact with skin, or if inhaled. Long-term exposure effects are unknown.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

-

Report: Report the incident to the appropriate environmental health and safety personnel at your institution.

An In-depth Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Amino-4-fluorophenyl)ethanone, a key building block in medicinal chemistry. This document details its discovery and historical significance, provides established synthesis protocols, and presents its physicochemical and spectral data in a structured format. Furthermore, it explores the compound's critical role as a versatile intermediate in the development of novel therapeutic agents, particularly in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. The strategic incorporation of a fluorine atom and an amino group on the phenyl ring imparts unique electronic properties and metabolic stability to its derivatives, making it a compound of significant interest in modern drug discovery.

Introduction

This compound, with the CAS Registry Number 159305-15-4, is an aromatic ketone that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring an acetophenone core with an amino group at the ortho position and a fluorine atom at the para position relative to the amino group, provides multiple reactive sites for chemical modification.[1] The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide aims to consolidate the available scientific information on this compound, offering a centralized resource for researchers in the field.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for this specific isomer is not widely published, the following tables include computed properties and data for structurally similar compounds to provide a useful reference.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1-(4-Amino-2-fluorophenyl)ethanone |

| CAS Number | 159305-15-4[2] | 446-32-2 |

| Molecular Formula | C₈H₈FNO[1] | C₈H₈FNO |

| Molecular Weight | 153.15 g/mol [1] | 153.15 g/mol |

| Melting Point | Not Reported | 110-112 °C[3] |

| Boiling Point | Not Reported | 297.9±20.0 °C (Predicted)[3] |

| Flash Point | Not Reported | 133.9±21.8 °C[3] |

| InChI Key | CTGQOICFEKCNSV-UHFFFAOYSA-N[4] |

Table 2: Computed Spectroscopic Data for this compound

| Data Type | Predicted Values |

| ¹H NMR | Aromatic protons, an amino group singlet, and a methyl singlet are expected. The fluorine atom will cause splitting of adjacent aromatic proton signals. |

| ¹³C NMR | Aromatic carbons, a carbonyl carbon, and a methyl carbon are expected. Carbon signals will show coupling with the fluorine atom (C-F coupling). |

| Mass Spectrum | Molecular ion peak (M+) at m/z 153.15. |

| Infrared (IR) | Characteristic peaks for N-H stretching (amino group), C=O stretching (ketone), and C-F stretching are anticipated. |

Discovery and History

While the specific first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader field of medicinal chemistry and the strategic use of fluorinated building blocks. The development of synthetic routes to various substituted 2'-aminoacetophenones has been a focus of research due to their utility in constructing heterocyclic scaffolds, such as isatins and quinolones.[5][6] The deliberate inclusion of fluorine in such building blocks is a more recent trend, driven by the recognition of fluorine's favorable effects on the pharmacokinetic and pharmacodynamic properties of drug molecules. Therefore, the history of this compound is one of a valuable tool developed to meet the evolving needs of drug discovery programs.

Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methods. Below are detailed protocols for two common synthetic approaches.

Synthesis via Condensation Reaction

This method involves the reaction of a suitably substituted aniline with an acetylating agent, followed by functional group manipulations.

Experimental Workflow: Condensation Synthesis

Caption: Synthesis of this compound via a multi-step condensation and functional group transformation route.

Protocol:

-

Friedel-Crafts Acylation of 3-Fluoroaniline: To a cooled solution of 3-fluoroaniline in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride). Slowly add acetyl chloride and stir the reaction mixture until completion. Work up the reaction to isolate the acetylated product.

-

Nitration: The product from the previous step is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the position ortho to the amino group.

-

Reduction of the Nitro Group: The resulting 1-(4-fluoro-2-nitrophenyl)ethanone is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

-

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.

Synthesis via Reduction of an Oxime

This alternative route involves the formation of an oxime from a precursor ketone, followed by its reduction.

Experimental Workflow: Oxime Reduction Synthesis

Caption: An alternative synthesis route to this compound involving the formation and subsequent reduction of an oxime intermediate.

Protocol:

-

Oxime Formation: 1-(4-Fluoro-2-nitrophenyl)ethanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the formation of the oxime.

-

Simultaneous Reduction: The intermediate oxime is then subjected to a reduction reaction that reduces both the nitro group and the oxime functionality. Catalytic hydrogenation using a catalyst such as palladium on carbon is an effective method for this transformation.

-

Purification: The desired this compound is isolated and purified from the reaction mixture using appropriate purification techniques.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide range of biologically active compounds. Its primary application lies in its use as a precursor for the construction of various heterocyclic ring systems.

Logical Relationship: From Building Block to Bioactive Molecules

Caption: The utility of this compound as a starting material for the synthesis of diverse heterocyclic compounds with potential therapeutic applications.

The amino and ketone functionalities of this compound allow for a variety of cyclization and condensation reactions to form fused ring systems. For example, it can be a key starting material in the Friedländer annulation for the synthesis of quinolines and in the synthesis of benzodiazepine derivatives. These heterocyclic cores are prevalent in a multitude of approved drugs and clinical candidates, highlighting the importance of this building block in generating novel molecular entities for drug discovery pipelines.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical and life sciences industries. Its unique substitution pattern provides a valuable platform for the synthesis of complex, biologically active molecules. This technical guide has summarized the key information regarding its properties, synthesis, and applications, providing a foundation for researchers to leverage this compound in their scientific endeavors. Future research will likely continue to uncover new applications for this versatile building block in the ongoing quest for novel and improved therapeutics.

References

- 1. Buy this compound | 159305-15-4 [smolecule.com]

- 2. 159305-15-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins [organic-chemistry.org]

- 6. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, four-step synthetic protocol for the preparation of 1-(2-Amino-4-fluorophenyl)ethanone from the starting material 2-amino-4-fluorobenzaldehyde. The synthesis involves the protection of the amine functionality, followed by a Grignard reaction to form a secondary alcohol, subsequent oxidation to the target ketone, and final deprotection. This protocol is designed to offer a clear and reproducible methodology for obtaining the desired product, a valuable intermediate in pharmaceutical and chemical research.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the amino, fluoro, and acetyl groups provides multiple points for further chemical modification, making it a versatile synthon. The direct conversion of 2-amino-4-fluorobenzaldehyde to the target acetophenone is challenging due to the incompatibility of common methylating agents with the free amino group. The protocol described herein circumvents this issue through a robust protection-deprotection strategy, ensuring a successful and efficient synthesis.

Overall Reaction Scheme

Data Presentation

Table 1: Summary of Reagents and Products

| Step | Starting Material | Reagent(s) | Product | Molecular Weight ( g/mol ) |

| 1 | 2-Amino-4-fluorobenzaldehyde | Acetyl chloride, Triethylamine | N-(5-fluoro-2-formylphenyl)acetamide | 181.16 |

| 2 | N-(5-fluoro-2-formylphenyl)acetamide | Methylmagnesium bromide, THF | N-(5-fluoro-2-(1-hydroxyethyl)phenyl)acetamide | 197.19 |

| 3 | N-(5-fluoro-2-(1-hydroxyethyl)phenyl)acetamide | Pyridinium chlorochromate (PCC), Dichloromethane | N-(2-acetyl-5-fluorophenyl)acetamide | 195.17 |

| 4 | N-(2-acetyl-5-fluorophenyl)acetamide | Hydrochloric acid, Ethanol | This compound | 153.15 |

Table 2: Typical Reaction Parameters and Expected Yields

| Step | Reaction Time (h) | Temperature (°C) | Solvent | Expected Yield (%) |

| 1 | 2 | 0 to RT | Dichloromethane | 90-95 |

| 2 | 3 | 0 to RT | Tetrahydrofuran | 85-90 |

| 3 | 4 | RT | Dichloromethane | 80-85 |

| 4 | 6 | Reflux | Ethanol/Water | 85-90 |

Experimental Protocols

Step 1: Protection of the Amino Group (Acetylation)

Protocol:

-

To a stirred solution of 2-amino-4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(5-fluoro-2-formylphenyl)acetamide as a solid, which can be used in the next step without further purification.

Step 2: Grignard Reaction with Methylmagnesium Bromide

Protocol:

-

Dissolve the N-(5-fluoro-2-formylphenyl)acetamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, 15 mL/g) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield N-(5-fluoro-2-(1-hydroxyethyl)phenyl)acetamide.

Step 3: Oxidation of the Secondary Alcohol

Protocol:

-

To a stirred solution of N-(5-fluoro-2-(1-hydroxyethyl)phenyl)acetamide (1.0 eq) from Step 2 in anhydrous dichloromethane (DCM, 20 mL/g), add pyridinium chlorochromate (PCC, 1.5 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain N-(2-acetyl-5-fluorophenyl)acetamide. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Step 4: Deprotection of the Amino Group

Protocol:

-

Suspend N-(2-acetyl-5-fluorophenyl)acetamide (1.0 eq) from Step 3 in a mixture of ethanol and 6 M hydrochloric acid (1:1 v/v, 10 mL/g).

-

Heat the mixture to reflux and maintain for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the final product, this compound.

Mandatory Visualizations

Experimental Workflow Diagram

Application Notes and Protocols for the Reduction of 2-Amino-4-fluoroacetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and subsequent reduction of 2-amino-4-fluoroacetophenone oxime to yield 2-amino-4-fluorophenethylamine, a potentially valuable intermediate in pharmaceutical synthesis. The methodologies presented are based on established chemical principles for oxime reduction.

Introduction

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis, providing access to a wide array of amine-containing compounds.[1] These amines are crucial building blocks in the development of active pharmaceutical ingredients. This application note focuses on the specific reduction of 2-amino-4-fluoroacetophenone oxime. The presence of both an amino group and a fluorine atom on the aromatic ring necessitates careful selection of the reduction method to ensure high yield and purity of the desired product, 2-amino-4-fluorophenethylamine.

Data Presentation: Comparison of Common Oxime Reduction Methods

Several methods are available for the reduction of oximes to primary amines.[2] The choice of reagent often depends on the substrate's functional group tolerance, desired reaction conditions, and scalability. Below is a summary of common reduction protocols.

| Reduction Method | Reducing Agent(s) | Typical Solvents | General Reaction Conditions | Advantages | Potential Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni[3][4] | Alcohols (e.g., Methanol, Ethanol), Acetic Acid | 20-80 °C, 1-20 atm H₂[3] | High yields, clean reaction, scalable | Requires specialized high-pressure equipment, potential for side reactions on other reducible groups |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄)[2][5] | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to reflux | Powerful reducing agent, rapid reactions | Highly reactive (can reduce other functional groups), requires anhydrous conditions, careful workup |

| Borohydride Reduction | Sodium borohydride (NaBH₄) with additives (e.g., ZrCl₄, TiCl₄)[6] | Alcohols, Dichloromethane (for solvent-free) | Room temperature to reflux | Milder than LiAlH₄, often more selective, can be performed under milder conditions | NaBH₄ alone is often unreactive towards oximes and requires an activator[6] |

| Dissolving Metal Reduction | Sodium (Na) metal | Ethanol | Reflux | Historically significant, effective | Use of metallic sodium can be hazardous, requires careful handling |

| Zinc Reduction | Zinc (Zn) dust | Acetic acid, Ammonium formate/Methanol[7] | Room temperature to reflux | Relatively mild and inexpensive | Can generate significant waste, yields can be variable |

Experimental Protocols

This section details the synthesis of the starting material, 2-amino-4-fluoroacetophenone oxime, followed by a recommended protocol for its reduction to 2-amino-4-fluorophenethylamine using a sodium borohydride/zirconium tetrachloride system.

Part 1: Synthesis of 2-Amino-4-fluoroacetophenone Oxime

This protocol is adapted from general procedures for the synthesis of acetophenone oximes.[8][9]

Materials:

-

2'-Amino-4'-fluoroacetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (anhydrous)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2'-amino-4'-fluoroacetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and anhydrous sodium acetate (2.3 eq).

-

Add anhydrous methanol to the flask to create a stirrable slurry.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to the flask to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-amino-4-fluoroacetophenone oxime. The product can be further purified by recrystallization if necessary.

Part 2: Reduction of 2-Amino-4-fluoroacetophenone Oxime

This protocol utilizes a NaBH₄/ZrCl₄ system for a rapid and efficient reduction under mild, solvent-free conditions, adapted from a general procedure.[6]

Materials:

-

2-Amino-4-fluoroacetophenone oxime (from Part 1)

-

Sodium borohydride (NaBH₄)

-

Zirconium tetrachloride (ZrCl₄)

-

Alumina (Al₂O₃, neutral)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Sodium hydroxide solution (1 M)

-

Brine (saturated NaCl solution)

Equipment:

-

Mortar and pestle

-

Round-bottomed flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup

Procedure:

-

In a clean, dry mortar, grind zirconium tetrachloride (1.0 eq) and neutral alumina (1.0 eq) together.

-

Add the 2-amino-4-fluoroacetophenone oxime (1.0 eq) to the mortar and continue to grind the mixture briefly.

-

Add sodium borohydride (5.0 eq) portion-wise to the mixture while grinding. The reaction is typically rapid and may be complete within a few minutes at room temperature.[6]

-

Upon completion of the reaction (monitored by TLC), transfer the solid mixture to a flask.

-

Add dichloromethane or ethyl acetate to the flask and stir to dissolve the product.

-

Filter the mixture to remove the solid inorganic byproducts.

-